molecular formula C10H7FN2O3 B11881324 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one

6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one

Cat. No.: B11881324
M. Wt: 222.17 g/mol
InChI Key: YIYJTLRYLUWPGX-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine, methyl, and nitro groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinoline ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: Introduction of the methyl group using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-7-methyl-8-aminoquinolin-2(1H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine and nitro groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinolin-2(1H)-one: Lacks the methyl and nitro groups.

    7-Methylquinolin-2(1H)-one: Lacks the fluorine and nitro groups.

    8-Nitroquinolin-2(1H)-one: Lacks the fluorine and methyl groups.

Uniqueness

6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is unique due to the combination of fluorine, methyl, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

6-fluoro-7-methyl-8-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H7FN2O3/c1-5-7(11)4-6-2-3-8(14)12-9(6)10(5)13(15)16/h2-4H,1H3,(H,12,14)

InChI Key

YIYJTLRYLUWPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=O)NC2=C1[N+](=O)[O-])F

Origin of Product

United States

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